molecular formula C9H13N5O B11897862 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11897862
M. Wt: 207.23 g/mol
InChI Key: UYQNZGQPQFAABU-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols for substitution.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric characteristics. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2-aminoethyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N5O/c1-2-13-6-11-8-7(9(13)15)5-12-14(8)4-3-10/h5-6H,2-4,10H2,1H3

InChI Key

UYQNZGQPQFAABU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2CCN

Origin of Product

United States

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